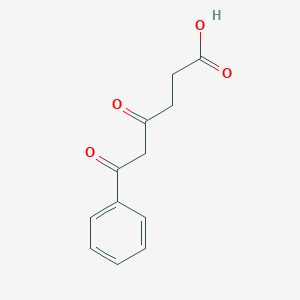

4,6-Dioxo-6-phenylhexanoic acid

Description

Properties

IUPAC Name |

4,6-dioxo-6-phenylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-10(6-7-12(15)16)8-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHMWKGXNUBZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561033 | |

| Record name | 4,6-Dioxo-6-phenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114150-57-1 | |

| Record name | 4,6-Dioxo-6-phenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dioxo-6-phenylhexanoic Acid

Introduction

4,6-Dioxo-6-phenylhexanoic acid is a dicarbonyl compound with significant potential as a versatile building block in the synthesis of various heterocyclic compounds and as a precursor in the development of novel pharmaceutical agents. Its unique structural motif, featuring a 1,3-dicarbonyl system and a terminal carboxylic acid, makes it an attractive target for organic chemists. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of this compound, grounded in established chemical principles and supported by relevant literature. The proposed strategy is designed to be accessible to researchers, scientists, and drug development professionals with a solid foundation in synthetic organic chemistry.

Strategic Approach: A Multi-Step Synthesis via Claisen Condensation

The synthesis of this compound can be efficiently achieved through a multi-step approach that leverages the power of the Claisen condensation reaction. This strategy involves the initial formation of a β-keto ester, which is subsequently elaborated and finally hydrolyzed to yield the target carboxylic acid. This pathway is advantageous due to the ready availability of starting materials and the reliability of the involved chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Ethyl Benzoylacetate

The journey to our target molecule begins with the synthesis of ethyl benzoylacetate, a key β-keto ester intermediate. This is achieved via a Claisen condensation between acetophenone and diethyl carbonate.

Mechanism and Rationale

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1] In this step, a strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired ethyl benzoylacetate. The use of sodium ethoxide is strategic as it is the conjugate base of the ethanol solvent, thus preventing unwanted transesterification reactions.[1]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Acetophenone | 120.15 | 1.0 |

| Diethyl Carbonate | 118.13 | 2.0 |

| Sodium Ethoxide | 68.05 | 1.1 |

| Anhydrous Ethanol | 46.07 | Solvent |

| 1 M Hydrochloric Acid | 36.46 | For work-up |

| Diethyl Ether | 74.12 | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | Drying agent |

Procedure:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous ethanol.

-

Sodium metal is carefully added in small portions to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and should be performed with caution.

-

Once all the sodium has reacted and the solution has cooled to room temperature, a mixture of acetophenone and an excess of diethyl carbonate is added dropwise from the dropping funnel with continuous stirring.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude ethyl benzoylacetate is then purified by vacuum distillation.

Part 2: Synthesis of Ethyl 4,6-Dioxo-6-phenylhexanoate

With the key intermediate, ethyl benzoylacetate, in hand, the next step involves another Claisen condensation, this time with ethyl acetate, to construct the six-carbon backbone of our target molecule.

Mechanism and Rationale

This step follows the same fundamental principles of the Claisen condensation. The α-proton of ethyl benzoylacetate, situated between two carbonyl groups, is highly acidic and is readily deprotonated by a strong base like sodium ethoxide to form a stable enolate. This enolate then nucleophilically attacks the carbonyl carbon of ethyl acetate. The subsequent elimination of an ethoxide ion furnishes ethyl 4,6-dioxo-6-phenylhexanoate.

Sources

An In-depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic Acid: Properties, Structure, and Potential Applications

This technical guide provides a comprehensive overview of 4,6-dioxo-6-phenylhexanoic acid, a molecule of interest for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document delves into its chemical properties, structural characteristics, plausible synthetic routes, and potential therapeutic applications, offering a consolidated resource for scientific exploration.

Introduction and Molecular Overview

This compound (CAS Number: 114150-57-1) is a dicarbonyl compound featuring a phenyl group and a carboxylic acid moiety.[1][2] Its structure, containing a 1,3-dicarbonyl system, imparts unique chemical reactivity and potential for biological activity. The presence of both a keto-enol tautomerism and a terminal carboxylic acid makes it a versatile scaffold for chemical modifications and a candidate for targeted drug design.

Core Molecular Structure:

The fundamental structure consists of a six-carbon hexanoic acid backbone. Oxo groups are located at the 4- and 6-positions, and a phenyl group is attached to the 6-position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation.

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride portion-wise.

-

Slowly add benzene to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-oxo-4-phenylbutanoic acid.

Step 2: Esterification to Ethyl 4-oxo-4-phenylbutanoate.

-

Dissolve 4-oxo-4-phenylbutanoic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the esterification is complete (monitored by TLC).

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and concentrate to give ethyl 4-oxo-4-phenylbutanoate.

Step 3: Claisen Condensation to form Ethyl 4,6-dioxo-6-phenylhexanoate.

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add a mixture of ethyl 4-oxo-4-phenylbutanoate and ethyl acetate.

-

Stir the reaction mixture at room temperature or with gentle heating until the condensation is complete.

-

Acidify the reaction mixture with a dilute acid to precipitate the product.

-

Isolate the crude ethyl 4,6-dioxo-6-phenylhexanoate by filtration or extraction.

Step 4: Hydrolysis and Decarboxylation to this compound.

-

The crude product from the previous step is subjected to acidic or basic hydrolysis followed by acidification and heating to promote decarboxylation, yielding the final product.

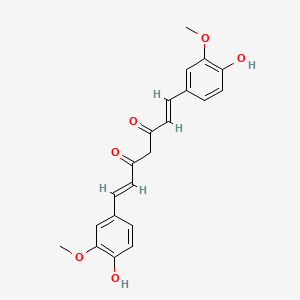

Key Reactivity Insights: Keto-Enol Tautomerism

A significant feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. [3][4][5][6][7][8]The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in this compound.

The methylene protons between the two carbonyl groups (at C5) are particularly acidic, facilitating the formation of an enolate intermediate which can then be protonated on the oxygen to form the enol. This tautomerism is crucial for the compound's reactivity, as the enol form can act as a nucleophile in various reactions. The equilibrium position is influenced by factors such as the solvent and temperature.

Potential Applications in Drug Development

The diketo acid (DKA) structural motif has garnered significant attention in medicinal chemistry, particularly in the development of antiviral agents.

HIV-1 Integrase Inhibition:

A prominent application of DKAs is as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. [9][10]This enzyme facilitates the insertion of the viral DNA into the host cell's genome. DKAs are believed to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase, thereby blocking its function.

Caption: Proposed mechanism of action for this compound as an HIV-1 integrase inhibitor.

The 1,3-dicarbonyl moiety in this compound is well-suited for this chelation. The phenyl group and the carboxylic acid provide additional points for interaction with the enzyme's active site, potentially enhancing binding affinity and specificity. The development of novel DKA derivatives, such as this compound, could lead to new therapeutic options for HIV treatment.

Conclusion

This compound is a molecule with significant potential in both synthetic and medicinal chemistry. Its 1,3-dicarbonyl structure dictates its reactivity, particularly its keto-enol tautomerism, making it a versatile building block. The presence of the diketo acid motif suggests its potential as an HIV-1 integrase inhibitor, warranting further investigation by researchers in drug discovery. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application of this intriguing compound.

References

-

Chemistry LibreTexts. 17.9: 1,3-Dicarbonyl Compounds. [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

-

Chemistry LibreTexts. 3.6: Keto-Enol Tautomerism. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

-

The Organic Chemistry Tutor. Keto-Enol Tautomerism. [Link]

-

YouTube. keto-enol tautomerization mechanism. [Link]

- Pommier, Y., Johnson, A. A., & Marchand, C. (2000). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. Journal of Medicinal Chemistry, 43(12), 2267-2276.

- Billamboz, M., et al. (2007). Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities. Journal of Medicinal Chemistry, 50(26), 6479-6489.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound CAS#: 114150-57-1 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

- 9. Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic Acid

CAS Number: 114150-57-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dioxo-6-phenylhexanoic acid, a molecule of interest in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this document synthesizes available data with established principles from related chemical structures to offer field-proven insights for researchers.

Introduction

This compound is a dicarbonyl compound featuring a phenyl group and a carboxylic acid moiety. Its structure, characterized by a β,δ-diketo system, suggests a rich chemical reactivity and potential for biological activity. The presence of the diketo functional group is particularly noteworthy, as this motif is found in several classes of bioactive molecules, including enzyme inhibitors. This guide will delve into its physicochemical properties, propose a viable synthetic route, and explore its potential applications in drug discovery, drawing parallels with structurally related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 114150-57-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₂O₄ | [1][3][4][5] |

| Molecular Weight | 220.22 g/mol | [3][5] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | RYHMWKGXNUBZPO-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway: Claisen Condensation

The synthesis would likely involve the condensation of a methyl ketone with a diester, followed by hydrolysis and decarboxylation. A logical approach would be the reaction of acetophenone with diethyl succinate in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Workflow of the Proposed Synthesis:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone to form a reactive enolate. The choice of an anhydrous solvent like ethanol is critical to prevent side reactions.

-

Nucleophilic Acyl Substitution: The acetophenone enolate acts as a nucleophile, attacking one of the carbonyl carbons of diethyl succinate. This is followed by the elimination of an ethoxide leaving group.

-

Hydrolysis: The resulting β-keto ester is then subjected to saponification using an aqueous base like sodium hydroxide, which hydrolyzes the ester to a carboxylate.

-

Acidification and Decarboxylation: Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate and facilitates the decarboxylation of the gem-dicarboxylic acid intermediate upon gentle heating to yield the final product.

Characterization and the Importance of Tautomerism

The characterization of this compound would rely on standard analytical techniques, with particular attention to the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism:

The β-dicarbonyl moiety of this compound can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH.[9][10]

Caption: Tautomeric forms of this compound.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and for studying the keto-enol tautomerism.[9][10] In the ¹H NMR spectrum, the diketo form would show a characteristic methylene signal, while the enol forms would exhibit a vinyl proton signal and a broad enolic hydroxyl proton signal. The integration of these signals can be used to determine the ratio of the tautomers under specific conditions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the ketone C=O stretching. The presence of the enol form would be indicated by a broad O-H stretch and a C=C stretch.

Potential Biological Activity and Applications in Drug Discovery

The diketo acid (DKA) functionality is a well-recognized pharmacophore in drug discovery, known for its ability to chelate divalent metal ions, which are often present in the active sites of enzymes.[11][12] This property makes this compound a compelling candidate for investigation as an inhibitor of several classes of metalloenzymes.

HIV Integrase Inhibition

A significant body of research has demonstrated that compounds containing a diketo acid moiety are potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[11][12][13][14][15] These inhibitors act by binding to the divalent metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking the strand transfer step of DNA integration.[11][12]

Proposed Mechanism of Action:

Caption: Proposed mechanism of HIV integrase inhibition.

Metallo-β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by metallo-β-lactamases (MBLs). These enzymes utilize zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam drugs.[16][17] The diketo acid moiety has been explored as a zinc-binding pharmacophore for the development of MBL inhibitors.[18][19][20] this compound could potentially act as an MBL inhibitor by chelating the active site zinc ions, thereby restoring the efficacy of co-administered β-lactam antibiotics.

Other Potential Applications

The structural similarity of this compound to other biologically active phenylhexanoic acid derivatives suggests additional avenues for investigation. For instance, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising target for autoimmune diseases.[21][22] While the substitution pattern is different, this finding highlights the potential for this class of compounds to interact with nuclear receptors.

Experimental Protocols

To facilitate further research, the following are generalized protocols for key experiments.

General Procedure for Enzyme Inhibition Assay (e.g., HIV Integrase)

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme (e.g., HIV-1 integrase). Prepare the appropriate DNA substrates (viral and target DNA).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Reaction: In a microplate well, combine the enzyme, DNA substrates, and the inhibitor at various concentrations in a suitable reaction buffer containing the necessary divalent cations (e.g., Mg²⁺).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Detection: Stop the reaction and detect the product of the strand transfer reaction using a suitable method, such as gel electrophoresis with radiolabeled DNA or a fluorescence-based assay.

-

Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve a known concentration of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O with adjusted pD).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Identify and assign the signals corresponding to the diketo and enol tautomers.

-

Integration: Carefully integrate the signals corresponding to unique protons of each tautomer (e.g., the methylene protons of the diketo form and the vinylic proton of the enol form).

-

Quantification: Calculate the molar ratio of the tautomers from the integral values.

-

Variable Temperature NMR (Optional): To study the thermodynamics of the tautomeric equilibrium, acquire spectra at different temperatures.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential in the field of medicinal chemistry. Its diketo acid functionality strongly suggests a role as a metalloenzyme inhibitor, with HIV integrase and metallo-β-lactamases being prime targets for investigation. The proposed synthetic route via Claisen condensation offers a practical means for its preparation, enabling further research into its biological activities. The inherent keto-enol tautomerism is a key chemical feature that must be considered in its characterization and in the interpretation of its biological data. This technical guide provides a solid foundation and a strategic direction for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.

References

-

Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

-

Espeseth, A. S., et al. (2000). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. Proceedings of the National Academy of Sciences, 97(21), 11244-11249. [Link]

-

Reinke, R. A., et al. (2002). Inhibition of Human Immunodeficiency Virus Type 1 Isolates by the Integrase Inhibitor L-731,988, a Diketo Acid. Antimicrobial Agents and Chemotherapy, 46(10), 3301-3303. [Link]

-

Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

-

Reinke, R. A., et al. (2002). Inhibition of human immunodeficiency virus type 1 isolates by the integrase inhibitor L-731,988, a diketo acid. Antimicrobial Agents and Chemotherapy, 46(10), 3301-3303. [Link]

-

Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3195. [Link]

-

Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 5(4), 1-10. [Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

β-Diketone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 27(3), 421-431. [Link]

-

Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect. ACS Omega, 4(6), 10948-10956. [Link]

-

Claisen condensation. 1,3-dicarbonyls (13). YouTube. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Synthesis and biological activity of novel neuroprotective diketopiperazines. Bioorganic & Medicinal Chemistry Letters, 13(15), 2547-2550. [Link]

-

A New Approach to the Inhibition of Metallo-β-lactamases. Angewandte Chemie International Edition, 48(49), 9234-9237. [Link]

-

Inhibitors of metallo-β-lactamases. Current Opinion in Microbiology, 45, 96-104. [Link]

-

Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Structural Chemistry, 29(2), 551-561. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. ChemMedChem, 16(10), 1651-1659. [Link]

-

Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules, 25(21), 5133. [Link]

-

Inhibitors of metallo-β-lactamases. ResearchGate. [Link]

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Journal of Medicinal Chemistry, 65(1), 359-373. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. [Link]

-

Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. ResearchGate. [Link]

-

Structural diversity and biological activity of natural p-terphenyls. Marine Life Science & Technology, 4(1), 1-19. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061681). Human Metabolome Database. [Link]

-

Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. [Link]

-

4-Oxo-6-phenylhexanoic acid. PubChem. [Link]

Sources

- 1. This compound | 114150-57-1 [sigmaaldrich.com]

- 2. 114150-57-1|this compound|BLDpharm [bldpharm.com]

- 3. CAS 114150-57-1 | 2629-1-21 | MDL MFCD12025948 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. keyorganics.net [keyorganics.net]

- 5. scbt.com [scbt.com]

- 6. ijpras.com [ijpras.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.bg.ac.rs [chem.bg.ac.rs]

- 10. researchgate.net [researchgate.net]

- 11. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Inhibition of human immunodeficiency virus type 1 isolates by the integrase inhibitor L-731,988, a diketo Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

"4,6-Dioxo-6-phenylhexanoic acid" molecular weight and formula

An In-Depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry to detail its properties, a plausible synthetic route, expected analytical characteristics, and potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid organic compound characterized by a hexanoic acid backbone featuring two carbonyl groups at the 4- and 6-positions, and a phenyl substituent at the 6-position. This unique arrangement of functional groups—a carboxylic acid, a 1,3-dicarbonyl system, and an aromatic ring—imparts a versatile chemical reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | |

| Molecular Weight | 220.22 g/mol | |

| CAS Number | 114150-57-1 | |

| Physical Form | Solid | |

| InChI Key | RYHMWKGXNUBZPO-UHFFFAOYSA-N |

Keto-Enol Tautomerism: A Fundamental Equilibrium

A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is central to the molecule's reactivity, particularly the nucleophilicity of the C5 carbon. The enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding.[2] For this compound, two primary enol forms are possible, with the equilibrium being influenced by factors such as the solvent and temperature.

The keto-enol tautomerism can be catalyzed by both acid and base.[1] In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon.[3] Under basic conditions, the alpha-hydrogen is removed to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom.[4]

Caption: Keto-enol tautomerism of this compound.

Proposed Synthesis Protocol

Experimental Workflow: A Hypothetical Approach

This protocol outlines a two-step process starting from commercially available materials.

Step 1: Synthesis of Ethyl 3-oxobutanoate (a β-keto ester)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol.

-

Addition of Reactants: While stirring, add ethyl acetate (2.0 equivalents) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and an equivalent amount of acetic acid to neutralize the base. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-oxobutanoate.

Step 2: Synthesis of this compound

-

Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the crude ethyl 3-oxobutanoate from Step 1 dropwise at 0°C.

-

Condensation: To the resulting enolate solution, add a solution of ethyl benzoylacetate (1.0 equivalent) in anhydrous ethanol dropwise.

-

Reaction and Saponification: Allow the mixture to warm to room temperature and stir for 12 hours. Then, add a solution of sodium hydroxide (3.0 equivalents) in water and heat to reflux for 4 hours to saponify the ester.

-

Workup and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Characterization

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.- Methylene Protons (C2-H₂ & C3-H₂): Triplets around δ 2.5-3.0 ppm.- Methylene Protons (C5-H₂): A singlet around δ 3.5-4.0 ppm (for the keto form). In the enol form, this would be a vinyl proton at δ 5.0-6.0 ppm.- Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Carbonyl Carbons: Signals in the range of δ 190-210 ppm (ketones) and δ > 170 ppm (carboxylic acid).- Aromatic Carbons: Multiple signals between δ 125-140 ppm.- Methylene Carbons: Signals in the range of δ 30-50 ppm. |

| FT-IR | - O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.- C=O Stretch (Ketones): Strong absorptions around 1700-1720 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption around 1710 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z = 220. |

Reactivity and Synthetic Potential

The presence of multiple functional groups makes this compound a versatile synthon.

-

The 1,3-Dicarbonyl Moiety: The acidic methylene protons at the C5 position can be readily deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions, such as alkylations and acylations.

-

Heterocycle Synthesis: 1,3-Dicarbonyl compounds are classical precursors for the synthesis of a wide array of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, and urea, respectively.

-

The Carboxylic Acid Group: This functional group can undergo standard transformations, such as esterification, amidation, and reduction, allowing for further molecular diversification.

Caption: Potential synthetic transformations of this compound.

Potential Applications in Medicinal Chemistry

While there are no specific studies on the biological activity of this compound, its structural motifs are present in many biologically active compounds.

-

Scaffold for Drug Discovery: The 1,3-dicarbonyl moiety is a well-known pharmacophore that can chelate metal ions, which is a key feature for the mechanism of action of certain enzyme inhibitors.

-

Precursor to Bioactive Heterocycles: As mentioned, this compound is an ideal starting material for synthesizing substituted pyrazoles and isoxazoles, which are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory.

-

Hazards: The compound is classified with the hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash thoroughly with water.

Conclusion

This compound represents a molecule of significant synthetic utility. Its combination of a carboxylic acid and a reactive 1,3-dicarbonyl system makes it a valuable building block for the synthesis of complex molecules and heterocyclic scaffolds of interest to the pharmaceutical industry. While detailed experimental data for this specific compound is limited in public literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles.

References

-

PubChem. 4-Oxo-6-phenylhexanoic acid. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

-

OpenStax. 22.1 Keto–Enol Tautomerism – Organic Chemistry. [Link]

-

PubChem. 2,6-Dioxo-6-phenylhexanoic acid. [Link]

-

ChemSynthesis. ethyl 4,6-dioxo-6-phenylhexanoate. [Link]

-

YouTube. Keto-Enol Tautomerism. [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

-

Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Journal of Molecular Structure. [Link]

-

Abouzid, K., et al. 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Med Chem. 2007 Sep;3(5):433-8. [Link]

Sources

- 1. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4,6-Dioxo-6-phenylhexanoic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-Dioxo-6-phenylhexanoic acid. In the absence of extensive empirical data in publicly accessible databases, this guide leverages predictive methodologies and foundational spectroscopic principles to offer a detailed characterization. A central focus is placed on the pronounced keto-enol tautomerism inherent to the 1,3-dicarbonyl moiety of the molecule, and its profound impact on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the spectroscopic analysis of this and similar β-dicarbonyl compounds.

Introduction: The Structural Significance of this compound

This compound is a multifaceted organic compound featuring a carboxylic acid, a phenyl group, and a 1,3-dicarbonyl system. This latter functional group is the linchpin of its chemical reactivity and spectroscopic complexity, primarily due to keto-enol tautomerism. Understanding this dynamic equilibrium is paramount for accurate structural elucidation and for predicting the molecule's behavior in various chemical environments. This guide will dissect the spectroscopic signatures of both the diketo and the predominant enol tautomers.

Keto-Enol Tautomerism: A Fundamental Equilibrium

The 1,3-dicarbonyl motif of this compound allows it to exist as a mixture of two constitutional isomers in equilibrium: the diketo form and the enol form.[1][2] This equilibrium is dynamic and highly sensitive to the solvent environment.[3][4][5][6] The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, which significantly influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying the keto-enol tautomerism of this compound, as the rate of interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][7]

Predicted ¹H NMR Spectra

The ¹H NMR spectrum is expected to be a composite of signals from both the diketo and enol forms. The ratio of these forms can be determined by integrating their respective characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Assignment (Diketo Form) | Predicted δ (ppm) | Multiplicity | Integration |

| H-2 | ~2.8 | t | 2H |

| H-3 | ~3.0 | t | 2H |

| H-5 | ~4.0 | s | 2H |

| Phenyl-H | 7.4-8.0 | m | 5H |

| COOH | >10 | br s | 1H |

| Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration |

| H-2 | ~2.6 | t | 2H |

| H-3 | ~2.8 | t | 2H |

| H-5 | ~6.2 | s | 1H |

| Phenyl-H | 7.4-7.9 | m | 5H |

| Enol-OH | >12 | br s | 1H |

| COOH | >10 | br s | 1H |

Note: Predictions are based on established chemical shift ranges and data from analogous structures. Actual values may vary depending on solvent and concentration.

Interpretation:

-

Diketo Form: The key diagnostic signal for the diketo form is the singlet at approximately 4.0 ppm, corresponding to the methylene protons (H-5) situated between the two carbonyl groups.

-

Enol Form: The presence of the enol form is unequivocally identified by the appearance of a vinyl proton signal (H-5) around 6.2 ppm and a highly deshielded enolic hydroxyl proton signal, often above 12 ppm, due to strong intramolecular hydrogen bonding.

-

Solvent Effects: The keto-enol equilibrium is dramatically influenced by the solvent.[3][4][5][6] In non-polar solvents like chloroform-d (CDCl₃), the intramolecularly hydrogen-bonded enol form is expected to be more prevalent. In contrast, polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the enol form, while polar protic solvents may favor the diketo form by disrupting the internal hydrogen bond.[3]

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum will also display two sets of signals corresponding to the diketo and enol tautomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment (Diketo Form) | Predicted δ (ppm) |

| C-1 (COOH) | ~175 |

| C-2 | ~30 |

| C-3 | ~38 |

| C-4 (C=O) | ~202 |

| C-5 | ~50 |

| C-6 (C=O) | ~198 |

| Phenyl C | 128-137 |

| Assignment (Enol Form) | Predicted δ (ppm) |

| C-1 (COOH) | ~175 |

| C-2 | ~30 |

| C-3 | ~35 |

| C-4 (C-OH) | ~185 |

| C-5 (=CH) | ~98 |

| C-6 (C=O) | ~195 |

| Phenyl C | 128-137 |

Note: These are estimated values. Online prediction tools can provide more specific shifts.[8][9]

Interpretation:

-

Carbonyl Signals: The diketo form will exhibit two distinct carbonyl signals in the 198-202 ppm region. In the enol form, one of these is replaced by a signal for an enolic carbon (C-4) at a more shielded value (~185 ppm), and the other carbonyl (C-6) remains in a similar region.

-

C-5: The most telling difference is the chemical shift of C-5. In the diketo form, it is an aliphatic methylene carbon (~50 ppm), whereas in the enol form, it becomes a vinylic carbon with a much more shielded chemical shift (~98 ppm).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, 8-16 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 250 ppm, 64k data points, significantly more scans may be required for good signal-to-noise (e.g., 1024 or more).

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum will be dominated by absorptions from the carbonyl groups, hydroxyl groups, and the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Enol O-H | Stretch (H-bonded) | 2500-3200 | Broad, Strong |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong |

| C=O (Diketo) | Stretch | ~1720 and ~1700 | Strong |

| C=O (Enol, conjugated) | Stretch | 1600-1640 | Strong |

| C=C (Enol) | Stretch | 1580-1620 | Medium |

| C=C (Aromatic) | Stretch | ~1600, ~1450-1500 | Medium-Weak |

Interpretation:

-

Hydroxyl Region: A very broad absorption band from 2500 to 3300 cm⁻¹ is expected, which is a composite of the carboxylic acid O-H and the intramolecularly hydrogen-bonded enol O-H stretches.

-

Carbonyl Region: This region is highly diagnostic. The diketo form would show two C=O stretching bands around 1720 and 1700 cm⁻¹. However, due to the prevalence of the enol form, a strong, broad band centered around 1600-1640 cm⁻¹ is anticipated. This band arises from the conjugated keto-enol system and the C=C double bond of the enol. The carboxylic acid C=O stretch will appear as a distinct, sharp peak around 1700-1725 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain numerous bands corresponding to C-O stretching, C-H bending, and aromatic ring vibrations, providing a unique fingerprint for the molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.

-

Molecular Ion (M⁺): The nominal molecular weight is 220.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 220. This peak may be of low intensity due to the facile fragmentation of the molecule.

Predicted Fragmentation Pattern

The fragmentation of this compound will likely be driven by the presence of the carbonyl groups, the carboxylic acid, and the phenyl group.

Table 4: Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment Structure/Loss | Notes |

| 202 | [M - H₂O]⁺ | Loss of water from the carboxylic acid. |

| 175 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 147 | [C₆H₅COCH₂CO]⁺ | Cleavage at the C3-C4 bond. |

| 120 | [C₆H₅COHCH₃]⁺ | McLafferty rearrangement. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, often a base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 45 | [COOH]⁺ | Carboxyl radical cation. |

Interpretation:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.[10][11] The formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 is highly probable and is often the most abundant ion (the base peak).

-

McLafferty Rearrangement: The presence of a γ-hydrogen relative to the C-4 carbonyl allows for a McLafferty rearrangement, which would lead to a fragment at m/z = 120.

-

Loss of Neutral Molecules: The initial loss of small, stable neutral molecules like water (from the carboxylic acid) is also a likely fragmentation pathway.[10]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecule [M+H]⁺ at m/z = 221 or deprotonated molecule [M-H]⁻ at m/z = 219, with less fragmentation.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Key Processes

Tautomeric Equilibrium

Note: The DOT script above is a template. To render the actual chemical structures, image files of the diketo and enol forms would be needed. For a pure DOT representation, one would have to draw the molecules using nodes and edges, which can be complex for chemical structures.

Caption: Keto-enol equilibrium of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is intrinsically linked to the understanding of its keto-enol tautomerism. This guide provides a robust predictive framework for interpreting its NMR, IR, and MS spectra. The presented data and protocols serve as a valuable resource for scientists engaged in the analysis of this molecule and other 1,3-dicarbonyl compounds, underscoring the synergy between theoretical prediction and experimental design in modern chemical analysis.

References

- Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment.

- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.

-

ValpoScholar. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4,6-dioxo-6-phenylhexanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 8.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy Spectra. Retrieved from [Link]

-

Bulgarian Academy of Sciences. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Springer. (2017, September 19). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0295640). Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 5. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Unveiling the Therapeutic Potential of 4,6-Dioxo-6-phenylhexanoic Acid: A Technical Guide for Preclinical Investigation

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activities of 4,6-Dioxo-6-phenylhexanoic acid, a molecule characterized by the presence of a 1,3-dicarbonyl moiety. Drawing upon the well-documented pharmacological properties of this chemical scaffold, we delineate a strategic approach for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding and practical, step-by-step experimental protocols to investigate its potential as an antioxidant, anti-inflammatory, and anticancer agent. We will explore the critical role of keto-enol tautomerism in its mechanism of action and propose a suite of in vitro and in silico assays to thoroughly characterize its therapeutic promise.

Introduction: The 1,3-Dicarbonyl Motif as a Privileged Pharmacophore

The 1,3-dicarbonyl moiety is a prominent structural feature in a plethora of biologically active natural products and synthetic compounds.[1][2] Perhaps the most renowned example is curcumin, the active constituent of turmeric, which exhibits a wide spectrum of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The chemical reactivity of the 1,3-dicarbonyl group, particularly its capacity for keto-enol tautomerism, is fundamental to its biological activity, enabling it to interact with a diverse array of molecular targets.[5]

This compound (CAS: 114150-57-1; Molecular Formula: C₁₂H₁₂O₄) is a synthetic compound that incorporates this key pharmacophore.[5][6] Its structure, featuring a phenyl group and a hexanoic acid chain, suggests the potential for a unique pharmacological profile, combining the established activities of β-diketones with pharmacokinetic properties influenced by the lipophilic phenyl ring and the ionizable carboxylic acid. This guide will systematically explore the hypothesized biological activities of this compound and provide a robust framework for its experimental validation.

The Crucial Role of Keto-Enol Tautomerism

The 1,3-dicarbonyl group of this compound exists in a dynamic equilibrium between its keto and enol forms.[7][8][9][10] This tautomerism is not merely a chemical curiosity but a critical determinant of its biological function. The enol form can establish strong intramolecular hydrogen bonds and possesses a distinct electronic and steric profile compared to the diketo form.[5][11] This equilibrium is sensitive to the molecular environment, including solvent polarity and pH, which can influence its interaction with biological targets such as enzyme active sites.[11] The ability to exist in these different forms is thought to be a key reason for the diverse biological activities of 1,3-dicarbonyl compounds.[5]

Caption: Keto-enol tautomerism of this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on its structural features, we hypothesize that this compound possesses antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant and Radical Scavenging Activity

The 1,3-dicarbonyl moiety is a known antioxidant pharmacophore, capable of scavenging free radicals.[2][12] This activity is not solely dependent on the presence of phenolic groups, as the diketone itself can participate in redox reactions. The enol form is particularly important in this context, as the enolic proton can be donated to neutralize free radicals.

Proposed Mechanism: The antioxidant activity likely proceeds via hydrogen atom transfer (HAT) from the enol tautomer or single electron transfer (SET) followed by proton transfer. The resulting radical is stabilized by resonance within the 1,3-dicarbonyl system.

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[6][13] Structurally related compounds, such as 6-aryl-4-oxohexanoic acids, have demonstrated anti-inflammatory activity.[14] Furthermore, some β-diketones have been shown to inhibit both COX and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade.[13][15]

Proposed Mechanism: We hypothesize that this compound may act as a dual inhibitor of COX-1/COX-2 and 5-LOX enzymes. The 1,3-dicarbonyl moiety could chelate the iron atom in the active site of lipoxygenases or interact with key amino acid residues in the active sites of cyclooxygenases.

Caption: Inhibition of inflammatory pathways by the target compound.

Anticancer Activity

The 1,3-dicarbonyl scaffold is present in numerous compounds with demonstrated anticancer properties.[3][4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms are diverse and can involve the modulation of signaling pathways, inhibition of protein kinases, and generation of reactive oxygen species (ROS) to induce oxidative stress in cancer cells.

Proposed Mechanism: this compound may exert cytotoxic effects on cancer cells through multiple mechanisms. It could inhibit key protein kinases involved in cell proliferation and survival, such as EGFR or Pim-1, as has been observed for other β-diketone derivatives.[2] Alternatively, its pro-oxidant activity under certain conditions could lead to overwhelming oxidative stress and apoptosis in cancer cells, which often have a compromised antioxidant defense system.

In Silico and In Vitro Evaluation Strategy

A multi-pronged approach, combining computational modeling with a tiered in vitro screening cascade, is recommended for a thorough evaluation of this compound.

In Silico Screening: Molecular Docking

Molecular docking studies can provide initial insights into the potential molecular targets of this compound and help prioritize experimental assays.[2][5][16][17]

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate 3D structures of both the keto and enol tautomers of this compound.

-

Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

-

-

Target Protein Preparation:

-

Retrieve the crystal structures of potential target proteins from the Protein Data Bank (PDB). Suggested targets include:

-

COX-1 (PDB ID: 1EQG)

-

COX-2 (PDB ID: 5KIR)

-

5-LOX (PDB ID: 3V99)

-

EGFR kinase domain (PDB ID: 2GS2)

-

Pim-1 kinase (PDB ID: 1YXT)

-

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand or using a blind docking approach.

-

Perform docking simulations using software such as AutoDock Vina or Glide.

-

-

Analysis:

-

Analyze the predicted binding poses and docking scores.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Data Presentation: Predicted Binding Affinities

| Target Protein | Tautomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | Keto | -8.5 | Arg120, Tyr355 |

| COX-2 | Enol | -9.2 | Ser530, Tyr385 |

| 5-LOX | Keto | -7.9 | His367, His372 |

| 5-LOX | Enol | -8.8 | Phe177, Gln363 |

| Pim-1 Kinase | Keto | -8.1 | Lys67, Leu120 |

| Pim-1 Kinase | Enol | -9.5 | Glu121, Asp128 |

In Vitro Assay Cascade

The following is a proposed workflow for the in vitro evaluation of this compound.

Caption: Tiered in vitro screening workflow for the target compound.

Experimental Protocol: DPPH Radical Scavenging Assay [18][1][12][19]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: MTT Cell Viability Assay [20][21][22][23]

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Include a vehicle control (solvent-treated cells) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Protocol: COX and LOX Inhibition Assays [6][13][15][24][25]

Commercially available enzyme inhibition assay kits (e.g., from Cayman Chemical or Abcam) provide a standardized and reliable method for these assessments.

-

Follow the manufacturer's protocol for the COX-1/COX-2 and 5-LOX inhibitor screening assays.

-

Prepare a range of concentrations of this compound.

-

Incubate the compound with the respective enzyme (COX-1, COX-2, or 5-LOX) and substrate (arachidonic acid).

-

Measure the production of the enzymatic product (e.g., prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (e.g., colorimetric or fluorometric).

-

Include appropriate positive controls (e.g., indomethacin for COX, zileuton for 5-LOX).

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.

Data Presentation: In Vitro Biological Activity

| Assay | Metric | Result (Hypothetical) |

| DPPH Radical Scavenging | IC₅₀ | 15.8 µM |

| ABTS Radical Scavenging | IC₅₀ | 12.3 µM |

| MCF-7 Cell Viability (48h) | IC₅₀ | 8.5 µM |

| A549 Cell Viability (48h) | IC₅₀ | 11.2 µM |

| COX-1 Inhibition | IC₅₀ | 25.1 µM |

| COX-2 Inhibition | IC₅₀ | 5.7 µM |

| 5-LOX Inhibition | IC₅₀ | 9.3 µM |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its 1,3-dicarbonyl moiety suggests a high likelihood of antioxidant, anti-inflammatory, and anticancer activities. The proposed in silico and in vitro evaluation strategy provides a clear and robust path for the preclinical assessment of this compound. Positive results from these initial studies would warrant further investigation into its cellular mechanisms of action, including apoptosis induction and cell cycle analysis, as well as progression to in vivo models of inflammation and cancer. The exploration of this and similar molecules could lead to the discovery of new and effective treatments for a range of human diseases.

References

-

Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Antioxidants (Basel). (URL: [Link])

-

Structure–activity relationship analysis of 1,3‐dicarbonyl derivatives. ResearchGate. (URL: [Link])

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. (URL: [Link])

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. (URL: [Link])

-

Design, Synthesis, Molecular Docking, and Biological Studies of New Heterocyclic Compounds Derived from β-Diketones as Novel EGFR and Pim-1 Inhibitors Endowed with AntitumorActivity. PubMed. (URL: [Link])

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. (URL: [Link])

-

Insights into β-Diketone: A Multi-Faceted Study from Crystal Structure to Molecular Docking and Antioxidant Potential. Semantic Scholar. (URL: [Link])

-

In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... ResearchGate. (URL: [Link])

-

Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. PubMed Central. (URL: [Link])

-

Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions. (URL: [Link])

-

Recent Developments in the Synthesis of β-Diketones. MDPI. (URL: [Link])

-

The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. (URL: [Link])

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. (URL: [Link])

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. (URL: [Link])

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. (URL: [Link])

-

A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. NIH. (URL: [Link])

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. (URL: [Link])

-

Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Springer. (URL: [Link])

-

Enzyme inhibitors. University of Glasgow. (URL: [Link])

-

Keto-Enol Tautomerism. YouTube. (URL: [Link])

-

18.6: Keto-Enol Tautomerism. Chemistry LibreTexts. (URL: [Link])

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. (URL: [Link])

-

In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. MDPI. (URL: [Link])

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. (URL: [Link])

-

4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773. PubChem. (URL: [Link])

-

2,6-Dioxo-6-phenylhexanoic acid | C12H12O4 | CID 440107. PubChem. (URL: [Link])

-

Fig. 1. Line structures and ionization of 1,3-dicarbonyl compounds. (A)... ResearchGate. (URL: [Link])

-

Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. (URL: [Link])

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. (URL: [Link])

-

6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. (URL: [Link])

-

5.4: Enzyme Inhibition. Chemistry LibreTexts. (URL: [Link])

-

Catalyst-Free Aldol Additions of 1,3-Dicarbonyl Compounds. ResearchGate. (URL: [Link])

-

Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF. ResearchGate. (URL: [Link])

-

Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. ResearchGate. (URL: [Link])

Sources

- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Docking, and Biological Studies of New Heterocyclic Compounds Derived from β-Diketones as Novel EGFR and Pim-1 Inhibitors Endowed with AntitumorActivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 5. mdpi.com [mdpi.com]

- 6. athmicbiotech.com [athmicbiotech.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.bg.ac.rs [chem.bg.ac.rs]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into β-Diketone: A Multi-Faceted Study from Crystal Structure to Molecular Docking and Antioxidant Potential | Semantic Scholar [semanticscholar.org]

- 17. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]

- 22. biotium.com [biotium.com]

- 23. rndsystems.com [rndsystems.com]

- 24. ukm.my [ukm.my]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic Acid Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4,6-dioxo-6-phenylhexanoic acid and its derivatives, a class of compounds demonstrating significant potential in the field of drug discovery. We will delve into the synthetic strategies for accessing this chemical scaffold, with a particular focus on the Claisen condensation. The core of this guide will explore the biological activities of these molecules, highlighting their role as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases. Furthermore, we will discuss their anti-inflammatory properties and the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Emergence of a Promising Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Its inherent structural features, particularly the 1,3-dicarbonyl moiety, confer a unique reactivity and ability to interact with various biological targets. While the parent compound itself is a valuable research tool, its derivatives and analogues have garnered significant attention for their potential therapeutic applications.

Initial investigations into related structures, such as 6-aryl-4-oxohexanoic acids, revealed promising anti-inflammatory activities.[1] More recently, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as potent inverse agonists of RORγt, a master regulator of T helper 17 (Th17) cell differentiation.[2][3] Th17 cells are key players in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4] The development of small molecule inhibitors of RORγt is therefore a highly sought-after goal in modern drug discovery.

This guide will provide a detailed exploration of this compound class, from its synthesis to its biological evaluation and therapeutic potential, equipping researchers with the knowledge to further advance this exciting area of study.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound and its derivatives primarily relies on the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[5][6] This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of the target scaffold, a "crossed" or "mixed" Claisen condensation is employed, where two different esters or an ester and a ketone are reacted.[7]

A plausible and efficient route to this compound involves the condensation of a benzoylacetate derivative with an acetate or succinate derivative. A general synthetic scheme is presented below:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Claisen condensation methodologies.[8][9] Researchers should adapt and optimize the conditions based on their specific substrates and available equipment.

Materials:

-

Ethyl benzoylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-